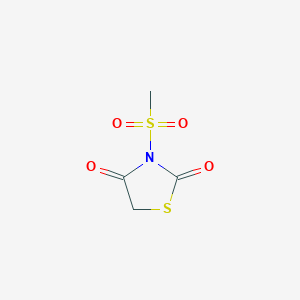
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is an imidazole-based compound featuring distinctive functional groups that provide its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic synthesis techniques. The general route could be:
Starting Materials: : Common starting materials include appropriate benzaldehydes, thiomethylated intermediates, and trifluoromethylated aromatics.
Formation of Imidazole Core: : This may involve a cyclization reaction using suitable condensing agents such as ammonium acetate under reflux conditions.
Functional Group Introduction: : Specific reagents like methyl thiol and trifluoromethylating agents are used to introduce the respective functional groups under controlled temperature and pH.
Industrial Production Methods
On an industrial scale, this compound's production likely emphasizes efficiency and yield optimization. Industrial methods might employ continuous flow reactors and automated synthesis systems to maintain precise conditions, reducing reaction time and enhancing yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions:
Oxidation: : Can involve reagents like potassium permanganate, affecting the methylthio group to potentially form sulfoxide or sulfone derivatives.
Reduction: : Utilizing reagents such as lithium aluminum hydride to reduce functional groups selectively.
Substitution: : Possible at the aromatic sites, using electrophilic substitution with halogens or nucleophilic substitution depending on the conditions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (alkoxides, amines).
Major Products Formed
Sulfoxides: and sulfones from oxidation reactions.
Reduced derivatives: with modified functional groups.
Halogenated compounds: or other substituted analogs from electrophilic/nucleophilic substitution.
Applications De Recherche Scientifique
2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for pharmacological properties, possibly as a candidate for developing drugs with anti-inflammatory or antimicrobial effects.
Industry: : Could be utilized in the creation of materials with specific desirable properties, such as coatings or polymers due to its unique functional groups.
Mécanisme D'action
The compound interacts with molecular targets through its functional groups:
Molecular Targets: : Enzymes or receptors where the compound's unique structure facilitates binding.
Pathways: : Engages in pathways affecting cellular processes such as signal transduction or metabolic pathways. The trifluoromethyl group, for instance, is known for enhancing biological activity by increasing membrane permeability or binding affinity.
Comparaison Avec Des Composés Similaires
Unique Features
List of Similar Compounds
2-(p-tolyl)-1H-imidazole
1-(3-(trifluoromethyl)phenyl)-1H-imidazole
2-(methylthio)-1H-imidazole
Each has variations in functional groups that influence their chemical and biological properties differently.
This should give you a comprehensive overview of 2-(methylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole. Any specific part you'd like to dive deeper into?
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-12-6-8-13(9-7-12)16-11-22-17(24-2)23(16)15-5-3-4-14(10-15)18(19,20)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDTINMVRDBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2977620.png)
![3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2977622.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-fluorophenyl)propan-2-yl]amino}acetamide](/img/structure/B2977626.png)

![(NZ)-N-[1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B2977629.png)



![Ethyl 4-oxo-5-pivalamido-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2977637.png)
![2-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2977639.png)

